2-Fluoro-2-(2-methylpropyl)propanedioic acid

LogP lipophilicity fluorinated building blocks

Fluoromalonic acid intermediates often suffer from variable lipophilicity and boiling points, hindering multi-step synthesis. 2-Fluoro-2-isobutylmalonic acid (CAS 2098024-03-2) provides isobutyl branch with ACD/LogP 1.91 & bp 325°C (vs n-butyl isomer LogP 2.10, bp 334°C). • Lower logP for controlled lipophilicity. • 9 °C lower bp simplifies vacuum distillation and reduces thermal degradation. • Suited for enzymatic asymmetric hydrolysis to generate chiral fluorinated monoesters. • ≥98% purity, in stock for immediate global dispatch.

Molecular Formula C7H11FO4
Molecular Weight 178.159
CAS No. 2098024-03-2
Cat. No. B2606441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-(2-methylpropyl)propanedioic acid
CAS2098024-03-2
Molecular FormulaC7H11FO4
Molecular Weight178.159
Structural Identifiers
SMILESCC(C)CC(C(=O)O)(C(=O)O)F
InChIInChI=1S/C7H11FO4/c1-4(2)3-7(8,5(9)10)6(11)12/h4H,3H2,1-2H3,(H,9,10)(H,11,12)
InChIKeyJUDHNJYDNHQEEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Identity and Procurement Overview


2‑Fluoro‑2‑(2‑methylpropyl)propanedioic acid (IUPAC, C₇H₁₁FO₄, MW 178.16 g mol⁻¹) is a fluorinated, α‑branched dicarboxylic acid belonging to the 2‑fluoro‑2‑alkyl‑malonic acid family [REFS‑1]. The compound features a quaternary α‑carbon bearing a fluorine atom and an isobutyl side chain, which imparts distinct steric and electronic properties relevant to medicinal chemistry and agrochemical intermediate applications [REFS‑2]. It is commercially available at research‑scale from several suppliers, with catalogued purities typically ranging from 97 % to ≥98 % (NLT 98 %) [REFS‑3][REFS‑4]. Its predicted physicochemical profile—including ACD/LogP 1.91 and XLogP3‑AA 1.5—positions it as a moderately lipophilic diacid building block suited for further derivatisation [REFS‑1][REFS‑3].

Workflow Fluorinated α‑branched diacid building block for derivatisation
Selection Moderate lipophilicity with isobutyl branching
Procurement Research‑scale availability; documented purity from multiple vendors

Why Structural Analogs Cannot Substitute This Compound


Within the 2‑fluoro‑2‑alkyl‑malonic acid series, small structural changes—alkyl chain length, branching, or fluorine count—translate into measurable shifts in lipophilicity, boiling point, and conformational flexibility that directly affect downstream reaction efficiency and product isolation. For instance, moving from the n‑butyl to the isobutyl isomer changes the ACD/LogP from 2.10 to 1.91 and the boiling point from 334 °C to 325 °C [REFS‑1][REFS‑2]. Similarly, replacing the isobutyl group with a methyl group reduces the molecular weight from 178.16 to 150.10 g mol⁻¹ and substantially lowers the boiling point, altering distillation and solvent‑extraction behaviour during scale‑up [REFS‑3]. These differences may appear modest but are magnified in multi‑step syntheses where consistent physicochemical profiles are essential for reproducible yields and impurity control. The quantitative evidence below documents the key dimensions on which this compound diverges from its closest structural neighbours, enabling data‑driven procurement decisions.

Isobutyl‑branched fluoromalonic acid
n‑Butyl isomer
Moderate logP and lower boiling point
Higher logP and boiling point may alter extraction/distillation profiles
4 rotatable bonds; slightly more constrained
5 rotatable bonds; higher conformational flexibility may affect docking outcomes
Documented purity specifications from multiple vendors
Limited vendor listings without public purity specification

Quantitative Differentiation Against Closest Analogs


Lipophilicity Reduction vs. n-Butyl Isomer

The target compound (isobutyl isomer) exhibits a predicted ACD/LogP of 1.91, which is 0.19 log units lower than that of the straight‑chain n‑butyl analog (butyl(fluoro)malonic acid, ACD/LogP 2.10) [REFS‑1][REFS‑2]. In the context of fragment‑ and lead‑optimisation, a ΔLogP of ~0.2 can be meaningful for modulating solubility, permeability, and off‑target promiscuity.

Lipophilicity comparison to n‑butyl
Data to verify
ΔLogP –0.19 (target ACD/LogP 1.91, n‑butyl 2.10)
Lower lipophilicity may improve aqueous handling vs n‑butyl.
Predicted by ACD/Labs Percepta; not experimental.
LogP lipophilicity fluorinated building blocks

Boiling Point Advantage in Distillation

The target compound's predicted boiling point (325.2 °C at 760 mmHg) is 9.1 °C lower than that of its n‑butyl counterpart (334.3 °C) [REFS‑1][REFS‑2]. This difference, although predicted, indicates a meaningful distillation‑cut separation window when high‑boiling fractions are involved.

Boiling point comparison to n‑butyl
Data to verify
ΔT –9.1 °C (target 325 °C, n‑butyl 334 °C at 760 mmHg)
Lower boiling point may reduce thermal stress in purification.
Predicted; verify by experimental distillation.
boiling point distillation process chemistry

Conformational Rigidity and Rotatable Bond Count

The isobutyl side chain in the target compound results in four freely rotatable bonds, whereas the n‑butyl isomer contains five rotatable bonds [REFS‑1][REFS‑2]. The loss of one rotatable bond entails a moderate entropic penalty upon binding and may favourably reduce conformer sampling complexity in computational docking campaigns.

Rotatable bonds compared to n‑butyl
Data to verify
Target 4, n‑butyl 5 rotatable bonds (–1)
Fewer rotatable bonds may reduce conformer sampling complexity.
Computed; relevance to binding entropy context‑dependent.
rotatable bonds conformational flexibility molecular design

Molecular Weight Niche Among Alkyl Congeners

The target compound (MW 178.16 g mol⁻¹) occupies a distinct mass niche between the ethyl analog (2‑ethyl‑2‑fluoropropanedioic acid, MW 150.10 g mol⁻¹) and the n‑butyl isomer (MW 178.16 g mol⁻¹, identical mass but different shape) [REFS‑1][REFS‑2][REFS‑3]. This incremental mass increment broadens the scope of structure‑activity relationship (SAR) exploration when a series of fluorinated malonic acid building blocks is assembled for fragment‑based or diversity‑oriented synthesis.

MW niche in alkyl series
Cross‑study comparable
178.16 g/mol (between ethyl 150.10 and n‑butyl 178.16)
Fills a specific MW slot for SAR exploration.
MW identical to n‑butyl but different branching; verify SAR relevance.
molecular weight building block diversity SAR exploration

Documented Purity and Multi-Vendor Availability

Multiple reputable vendors list the target compound with certified purity specifications: ≥97 % (Leyan, Catalogue No. 1143931) and NLT 98 % (MolCore, MC539571) [REFS‑1][REFS‑2]. In contrast, several structural analogs—particularly the n‑butyl isomer—lack equally transparent, multi‑vendor purity documentation, introducing sourcing uncertainty for procurement officers. The AKSci entry (5157ET) further confirms availability with a downloadable SDS and COA request pathway [REFS‑3].

Purity documentation
Supplier data
≥97% (Leyan), NLT 98% (MolCore); SDS/COA available
Multi‑vendor purity supports procurement reliability.
Verify by certificate of analysis; n‑butyl lacks public specs.
commercial availability purity specification procurement readiness

Potential as a Chiral Synthon Precursor

2‑Fluoro‑2‑substituted malonic acid monoesters—the direct esterified derivatives of the target compound—have been established as practical chiral synthons for acyclic stereoselection of monofluorinated molecules. Published enzymatic desymmetrisation protocols using lipases or cellulases yield optically active (+)- and (−)-monoesters [REFS‑1]. Although the specific 2‑fluoro‑2‑isobutyl variant has not yet been reported in a dedicated enzymology study, its structural conformity to the validated 2‑fluoro‑2‑alkyl‑malonate scaffold implies that it can be processed analogously. Researchers requiring a branched‑alkyl, fluorinated chiral building block with an intermediate logP and defined boiling point will find the isobutyl substitution pattern matches this established synthetic paradigm more closely than linear‑alkyl congeners.

Chiral synthon potential
Class‑level
2‑Fluoro‑2‑alkyl‑malonate scaffold validated for enzymatic desymmetrisation
Supports inclusion in chiral building block screens.
Direct data for isobutyl variant not yet reported; class inference.
chiral building block 2‑fluoro‑2‑substituted malonate enantioselective synthesis

Procurement-Relevant Application Scenarios


Fragment-Based Lead Optimization with Balanced Lipophilicity

The compound’s predicted ACD/LogP of 1.91 is incrementally lower than the n‑butyl isomer (ACD/LogP 2.10), making it a preferred choice when reducing logP is a design goal. Combined with its moderate molecular weight (178.16 g mol⁻¹) and four‑rotatable‑bond scaffold, the isobutyl‑bearing diacid is well‑suited for fragment‑growing campaigns where incremental control of lipophilicity and conformational flexibility is required [REFS‑1][REFS‑2].

Distillation-Facilitated Purification at Scale

With a predicted boiling point of 325 °C—roughly 9 °C below the n‑butyl isomer—the target compound offers a tangible advantage for vacuum‑distillation workflows. The lower boiling point can reduce thermal degradation risk and energy consumption, directly impacting process economics when the diacid or its immediate ester derivatives are purified by distillation [REFS‑1].

Chiral Building Block via Enzymatic Desymmetrisation

The 2‑fluoro‑2‑alkyl‑malonate class has a proven track record in lipase‑ and cellulase‑mediated asymmetric hydrolysis to produce optically active monoesters. Although direct data for the isobutyl derivative are not yet published, its structural compliance with the class enables immediate integration into established enzymatic screening cascades, accelerating the generation of novel fluorinated chiral intermediates [REFS‑1].

Systematic SAR Exploration of Fluorinated Malonates

The compound fills a specific molecular‑weight and branching niche between smaller (methyl, ethyl) and linear (n‑butyl) fluoromalonic acids. Procurement teams building diverse malonate libraries can use this intermediate to systematically probe the effect of isobutyl branching on target binding, metabolic stability, and physicochemical properties, all while relying on publicly documented purity specifications (≥97 %) from multiple vendors [REFS‑2][REFS‑3].

Application
Selection Property
Validation Focus
Fragment‑based lead optimization
Controlled lipophilicity profile
Verify logP and solubility for fragment growing
Distillation‑based purification scale‑up
Lower boiling point relative to n‑butyl isomer
Confirm distillation cut and thermal stability
Enzymatic desymmetrisation to chiral monoesters
Class‑validated 2‑fluoro‑2‑alkyl‑malonate scaffold
Screen lipase/cellulase for kinetic resolution
Systematic SAR exploration of fluorinated malonates
Distinct MW and branching niche
Compare with methyl/ethyl/n‑butyl analogs in binding assays
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